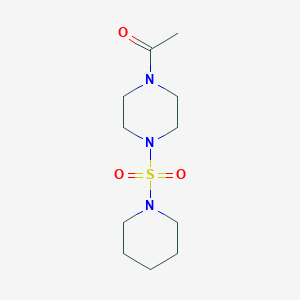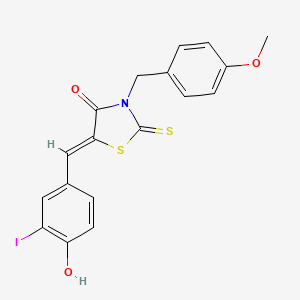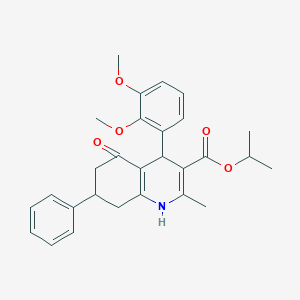![molecular formula C18H20Cl2O3 B4949294 1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene, commonly known as DCPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPB is a benzene derivative that is synthesized through a multi-step process, which involves the use of various reagents and solvents.
科学的研究の応用
DCPB has been extensively studied for its potential applications in scientific research. It is commonly used as a ligand in the development of novel drugs and pharmaceuticals. DCPB has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of DCPB is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. DCPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
DCPB has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. DCPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCPB has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of using DCPB in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of novel drugs and pharmaceuticals. However, one of the limitations of using DCPB is its potential toxicity. DCPB has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on DCPB. One area of interest is the development of novel drugs and pharmaceuticals based on DCPB. Researchers are also interested in further elucidating the mechanism of action of DCPB, as well as exploring its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, DCPB is a chemical compound that has been extensively studied for its potential applications in scientific research. It is synthesized through a multi-step process and has been shown to have potent anti-inflammatory and anti-cancer properties. DCPB has a number of biochemical and physiological effects in the body, and has both advantages and limitations for use in lab experiments. There are several future directions for research on DCPB, including the development of novel drugs and pharmaceuticals and further elucidation of its mechanism of action.
合成法
DCPB is synthesized through a multi-step process that involves the use of 2-methoxy-4-methylphenol, 1,2-dichlorobenzene, and 4-bromobutyl-2-methoxyphenol as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethyl sulfoxide or acetonitrile. The resulting product is purified through a series of chromatography steps to obtain pure DCPB.
特性
IUPAC Name |
1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-13-8-9-15(17(12-13)21-2)22-10-3-4-11-23-16-7-5-6-14(19)18(16)20/h5-9,12H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYRTEPFYDDLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4949214.png)
![1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4949220.png)
![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)

![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)


![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)